molecular formula C10H9N3O2 B1331201 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 15783-70-7

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B1331201
CAS No.: 15783-70-7
M. Wt: 203.2 g/mol
InChI Key: CTYHRZLZAZQSPO-UHFFFAOYSA-N
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Description

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with ethyl oxalyl chloride, followed by cyclization with hydroxylamine . The reaction conditions often require a base such as triethylamine and solvents like dichloromethane. The reaction is usually carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can produce a variety of functionalized oxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its amino and carboxamide groups contribute to its versatility in chemical reactions and potential biological activities .

Biological Activity

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound characterized by its unique oxazole ring structure, which includes an amino group and a carboxamide functional group. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. The following sections will detail its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4O2C_{10}H_{10}N_4O_2, with a molecular weight of approximately 218.21 g/mol. Its structure includes:

  • An oxazole ring
  • An amino group at the 5-position
  • A phenyl group at the 3-position
  • A carboxamide group at the 4-position

This specific arrangement contributes to its biological reactivity and potential therapeutic effects.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

Enzyme Inhibition

One of the primary areas of research involves the compound's role as an enzyme inhibitor . It has been shown to inhibit ceramidase, an enzyme involved in sphingolipid metabolism, which is crucial for cellular signaling and metabolism. This inhibition suggests potential applications in treating diseases related to sphingolipid dysregulation.

Antioxidant Properties

The compound exhibits significant antioxidant properties , which may protect cells from oxidative stress. This characteristic is particularly relevant in developing treatments for conditions exacerbated by oxidative damage.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties , showing effectiveness against various bacterial strains. Studies indicate that it can inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .

Neuropharmacological Effects

The compound has also been studied for its interaction with monoamine oxidase (MAO) , suggesting potential antidepressant effects by prolonging the activity of neurotransmitters such as serotonin and dopamine in the central nervous system. This mechanism could be beneficial in managing mood disorders.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Interaction : By binding to specific enzymes (e.g., ceramidase and MAO), the compound modulates their activity, leading to altered biochemical pathways.
  • Signal Transduction Modulation : The compound may influence various signal transduction pathways, potentially impacting cell growth and apoptosis.
  • Antioxidative Mechanisms : Its antioxidant activity likely involves scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits ceramidase; potential therapeutic uses
AntioxidantProtects against oxidative stress
AntimicrobialEffective against Gram-positive/negative bacteria
NeuropharmacologicalMAO inhibition; potential antidepressant effects

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various oxazole derivatives, this compound was found to significantly inhibit the growth of Enterococcus faecium, demonstrating its potential as a lead compound for antibiotic development .

Case Study: Neuropharmacological Applications

Another investigation highlighted the neuropharmacological potential of this compound through its MAO inhibitory activity. In vitro studies demonstrated a significant increase in neurotransmitter levels when treated with the compound, suggesting its utility in developing antidepressants.

Properties

IUPAC Name

5-amino-3-phenyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-9(14)7-8(13-15-10(7)12)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYHRZLZAZQSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935810
Record name 5-Amino-3-phenyl-1,2-oxazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15783-70-7
Record name NSC86859
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Record name 5-Amino-3-phenyl-1,2-oxazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-phenyl-1,2-oxazole-4-carboxamide
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